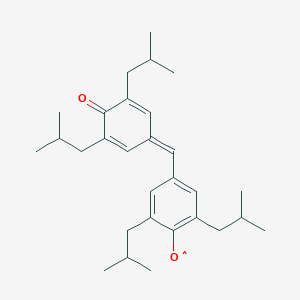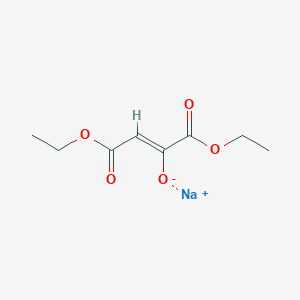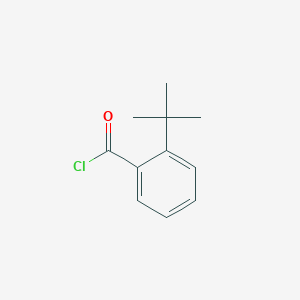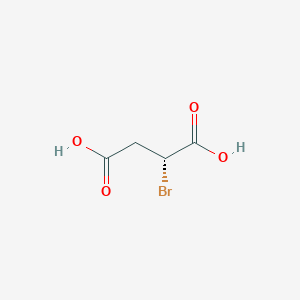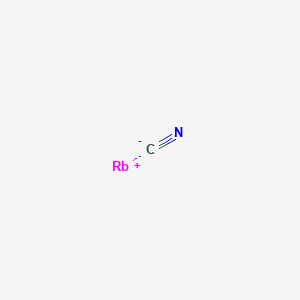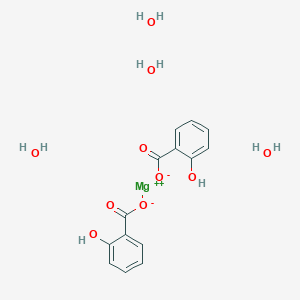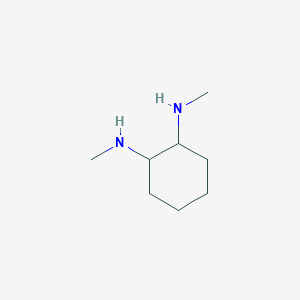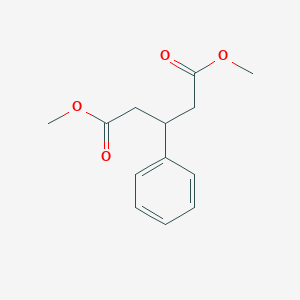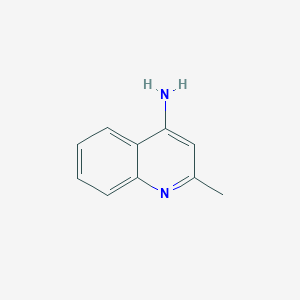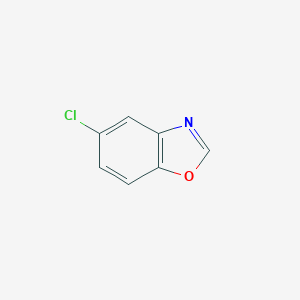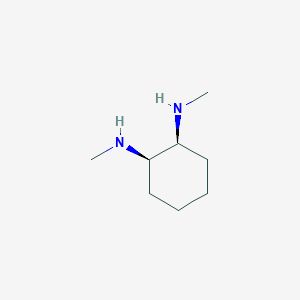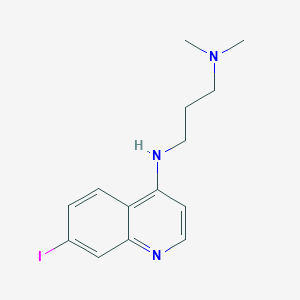
Iomethin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iomethin is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of thiazolium salts. Iomethin has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
Iomethin has been studied for its potential applications in various fields of scientific research. In the field of medicine, iomethin has been studied for its potential use as an anticancer agent. Studies have shown that iomethin can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. In the field of agriculture, iomethin has been studied for its potential use as a herbicide. Studies have shown that iomethin can inhibit the growth of weeds, making it a promising candidate for the development of new herbicides. In the field of environmental science, iomethin has been studied for its potential use as a pollutant remediation agent. Studies have shown that iomethin can degrade pollutants, making it a promising candidate for the development of new environmental remediation technologies.
Mécanisme D'action
The mechanism of action of iomethin is not fully understood. However, studies have shown that iomethin can induce apoptosis in cancer cells by activating the caspase pathway. Iomethin can also inhibit the growth of weeds by inhibiting the activity of key enzymes involved in the biosynthesis of essential plant hormones. In environmental remediation, iomethin can degrade pollutants by generating reactive oxygen species.
Effets Biochimiques Et Physiologiques
Studies have shown that iomethin can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. However, the biochemical and physiological effects of iomethin on humans and animals are not fully understood. Further studies are needed to determine the safety and toxicity of iomethin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using iomethin in lab experiments is its versatility. Iomethin can be used in a variety of experiments, including cell culture assays, animal studies, and environmental remediation studies. However, one of the limitations of using iomethin in lab experiments is its toxicity. Iomethin can be toxic to humans and animals, and caution should be taken when handling iomethin in the lab.
Orientations Futures
There are several future directions for research on iomethin. One area of research is the development of new cancer therapies based on iomethin. Another area of research is the development of new herbicides based on iomethin. Additionally, research on the safety and toxicity of iomethin in humans and animals is needed. Finally, research on the environmental impact of iomethin is needed to determine its potential as a pollutant remediation agent.
Conclusion:
In conclusion, iomethin is a synthetic molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine, agriculture, and environmental science. The synthesis method of iomethin involves the reaction of thioamide with methyl iodide. The mechanism of action of iomethin is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. Iomethin has advantages and limitations for lab experiments, and further research is needed to determine its safety and toxicity in humans and animals. Finally, there are several future directions for research on iomethin, including the development of new cancer therapies, herbicides, and environmental remediation technologies.
Méthodes De Synthèse
Iomethin can be synthesized using a variety of methods, including the reaction of thioamide with methyl iodide, the reaction of 2-aminothiazole with methyl iodide, and the reaction of 2-aminothiazole with dimethyl sulfate. The most commonly used method for the synthesis of iomethin is the reaction of thioamide with methyl iodide. This method involves the reaction of thioamide with methyl iodide in the presence of a base, such as potassium carbonate, to yield iomethin.
Propriétés
Numéro CAS |
17127-81-0 |
|---|---|
Nom du produit |
Iomethin |
Formule moléculaire |
C14H18IN3 |
Poids moléculaire |
355.22 g/mol |
Nom IUPAC |
N-(7-iodoquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17) |
Clé InChI |
XKUMTLINEKGTOG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
SMILES canonique |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Autres numéros CAS |
17127-81-0 |
Synonymes |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



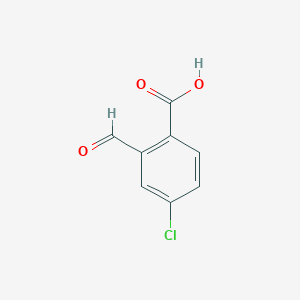
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
